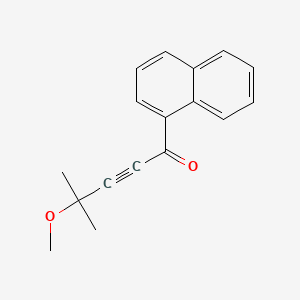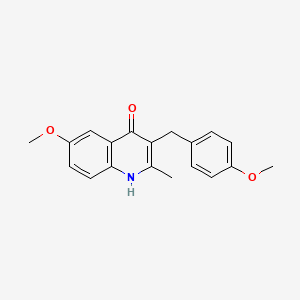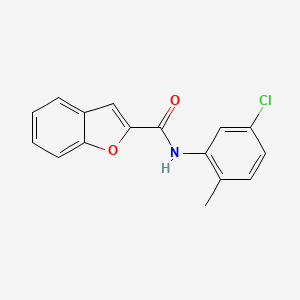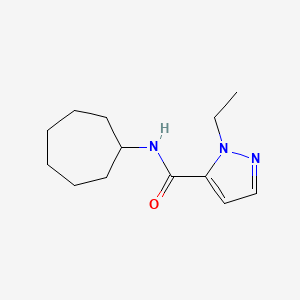![molecular formula C16H13NO6 B5874799 [2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl] acetate](/img/structure/B5874799.png)
[2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl] acetate: is a chemical compound known for its unique structure and properties It consists of a nitrophenoxy group attached to a phenyl ring, which is further connected to an oxoethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl] acetate typically involves the reaction of 4-nitrophenol with 4-bromophenyl acetate under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the bromine atom on the phenyl acetate. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in [2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl] acetate can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can also undergo oxidation reactions, where the nitro group is converted to a nitroso or hydroxylamine group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The acetate group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: 2-[4-(4-Aminophenoxy)phenyl]-2-oxoethyl acetate.
Oxidation: 2-[4-(4-Nitrosophenoxy)phenyl]-2-oxoethyl acetate.
Substitution: 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoacetic acid.
Scientific Research Applications
Chemistry: In chemistry, [2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl] acetate is used as a precursor for the synthesis of various organic compounds
Biology: The compound’s nitrophenoxy group can interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions. It is also used in the design of bioactive molecules for pharmaceutical research.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of [2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl] acetate involves its interaction with specific molecular targets. The nitrophenoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The compound’s ability to undergo reduction and oxidation reactions also plays a role in its biological activity, as these transformations can modulate its interaction with cellular components.
Comparison with Similar Compounds
- [4-(4-Nitrophenoxy)phenyl] acetate
- [2-[4-(4-Aminophenoxy)phenyl]-2-oxoethyl] acetate
- [2-[4-(4-Nitrosophenoxy)phenyl]-2-oxoethyl] acetate
Uniqueness: [2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl] acetate stands out due to its combination of a nitrophenoxy group and an oxoethyl acetate group. This unique structure imparts distinct reactivity and stability, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility compared to similar compounds.
Properties
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-11(18)22-10-16(19)12-2-6-14(7-3-12)23-15-8-4-13(5-9-15)17(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZOKQHEYCKZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dimethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5874716.png)


![ETHYL 4-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B5874757.png)

![N-(4-ethoxyphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5874770.png)
![N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B5874775.png)
![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)
![N-[5-[(4-tert-butylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5874787.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5874803.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)
